

Microbial Production of α -Bisabolene in Engineered Yeast: Application Notes and Protocols

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Compound of Interest

Compound Name: (Z)-alpha-Bisabolene

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This document provides detailed application notes and protocols for the microbial production of α -bisabolene in engineered yeast. α -Bisabolene, a valuable sesquiterpene with applications in cosmetics, fragrances, and pharmaceuticals, can be sustainably produced using metabolically engineered yeast platforms.^{[1][2]} This guide summarizes key production data, outlines detailed experimental protocols, and visualizes the underlying metabolic pathways and workflows.

Data Presentation: α -Bisabolene Production in Engineered Yeast

The following table summarizes quantitative data from various studies on α -bisabolene production in different engineered yeast species. This allows for a clear comparison of production titers, host organisms, and fermentation strategies.

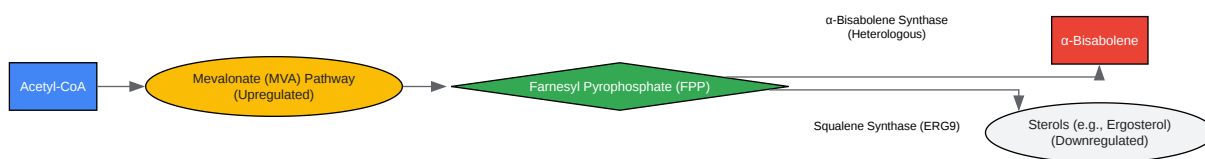
Yeast Species	Key Genetic Modifications	Fermentation Scale	Carbon Source	Titer (g/L)	Reference
Saccharomyces cerevisiae	Iterative enhancement of the mevalonate (MVA) pathway, temperature-sensitive regulation	30 L Fed-batch	Glucose	18.6	[1] [2]
Yarrowia lipolytica	Peroxisome compartmentalization of the FPP biosynthetic pathway and α -bisabolene synthase	Fed-batch	Waste Cooking Oil	15.5	[3]
Pichia pastoris	Optimized peroxisomal MVA pathway, overexpression of EfmvaE	Fed-batch (shake flasks)	Methanol	1.1	[4] [5] [6]
Saccharomyces cerevisiae	Overexpression of a truncated HMG-CoA reductase (tHMG1), ERG10, and ACS1	Not specified	Not specified	0.124	[7]

Pichia pastoris	Cytosolic				
	MVA pathway optimization, expression of AgBIS	Shake flask	Methanol	0.0066	[4] [6]

Signaling Pathways and Experimental Workflows

Engineered α -Bisabolene Biosynthesis Pathway in Yeast

The following diagram illustrates the core metabolic pathway engineered in yeast for the production of α -bisabolene. The native mevalonate (MVA) pathway is typically upregulated to increase the supply of the precursor farnesyl pyrophosphate (FPP). A heterologous α -bisabolene synthase (α -BS) is then introduced to convert FPP to α -bisabolene.

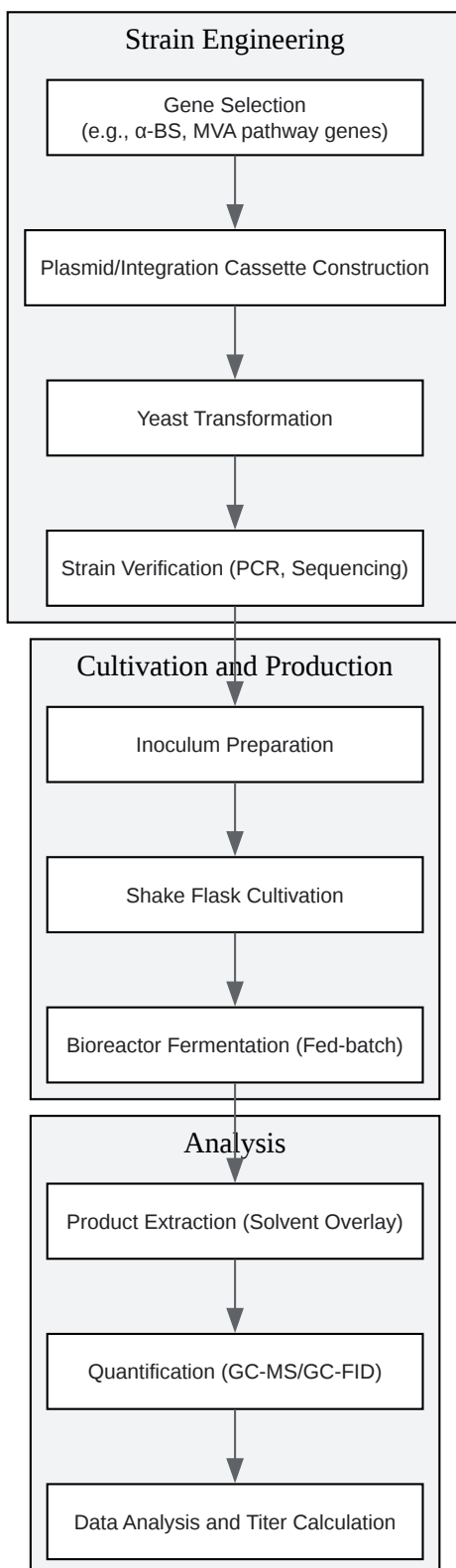


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Caption: Engineered mevalonate pathway for α -bisabolene production in yeast.

General Experimental Workflow for Developing an α -Bisabolene Producing Yeast Strain

This diagram outlines the typical workflow from the initial design and construction of the engineered yeast strain to the final analysis of α -bisabolene production.



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Caption: General experimental workflow for α -bisabolene production in yeast.

Experimental Protocols

Yeast Strain Engineering

Objective: To construct a yeast strain capable of producing α -bisabolene by introducing the necessary heterologous gene and upregulating the native MVA pathway.

Materials:

- Host yeast strain (e.g., *Saccharomyces cerevisiae*, *Pichia pastoris*)
- Expression vector (e.g., pRS426GAL)[8]
- α -bisabolene synthase gene (AgBIS from *Abies grandis* is commonly used)[4][6]
- Genes for MVA pathway upregulation (e.g., truncated HMG-CoA reductase (tHMG1), FPP synthase (ERG20))[9][10]
- Restriction enzymes, DNA ligase, and other molecular biology reagents
- Yeast transformation reagents (e.g., lithium acetate)[8]
- Selective growth media (e.g., YPD with appropriate antibiotics, minimal medium)[4]

Protocol:

- Gene Codon Optimization and Synthesis: Codon-optimize the α -bisabolene synthase gene for expression in the chosen yeast host. Synthesize the optimized gene.
- Vector Construction:
 - Clone the codon-optimized α -bisabolene synthase gene into a suitable yeast expression vector under the control of a strong promoter (e.g., PDAS2 in *P. pastoris* or a GAL promoter in *S. cerevisiae*).[4][6][8]
 - For enhanced production, co-express genes of the MVA pathway. This can be achieved by constructing a vector containing multiple expression cassettes or by sequential integration into the yeast genome. Key genes to overexpress include a truncated version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[9][10]

- Yeast Transformation: Transform the constructed plasmid(s) or integration cassettes into the host yeast strain using the lithium acetate method or electroporation.[8]
- Selection and Verification of Transformants:
 - Select for positive transformants on appropriate selective media.
 - Verify the correct integration or presence of the desired genes through colony PCR and subsequent DNA sequencing.

Shake Flask Cultivation for Screening

Objective: To screen engineered yeast strains for α -bisabolene production in small-scale cultures.

Materials:

- Engineered yeast strains
- Appropriate growth medium (e.g., YPD for *S. cerevisiae*, minimal medium with methanol for *P. pastoris*)[4]
- Incubator shaker
- Organic solvent for in-situ product recovery (e.g., dodecane)

Protocol:

- Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of liquid medium and grow overnight at 30°C with shaking (220-250 rpm).
- Production Culture:
 - Inoculate 50 mL of the main production medium in a 250 mL shake flask with the overnight culture to an initial OD600 of approximately 0.1.
 - Add a 10% (v/v) overlay of an organic solvent (e.g., dodecane) to capture the volatile α -bisabolene.

- If using an inducible promoter (e.g., GAL), add the inducer (e.g., galactose) to the medium.
- Incubation: Incubate the flasks at 30°C with shaking (220-250 rpm) for 72-120 hours.[6]
- Sampling: At desired time points, collect samples from the organic layer for α -bisabolene analysis.

Fed-Batch Fermentation for High-Titer Production

Objective: To achieve high-titer production of α -bisabolene in a controlled bioreactor environment.

Materials:

- Bioreactor (e.g., 5 L) with temperature, pH, and dissolved oxygen control
- Batch medium and feeding medium (composition depends on the yeast species and process)
- Organic solvent for in-situ product recovery

Protocol:

- Inoculum Development: Prepare a seed culture by growing the engineered strain in shake flasks to a sufficient cell density.
- Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium.
- Inoculation: Inoculate the bioreactor with the seed culture.
- Batch Phase: Grow the cells in the initial batch medium until a key substrate (e.g., glucose) is depleted. Maintain process parameters such as temperature (e.g., 30°C), pH (e.g., 5.0-6.0), and dissolved oxygen.
- Fed-Batch Phase:

- Initiate the feeding of a concentrated nutrient solution to maintain a controlled growth rate and product formation.
- For some strategies, a two-stage temperature control can be implemented to separate cell growth and product synthesis phases.^[1]
- Continuously add an organic solvent to the fermenter for in-situ product recovery or collect it from the off-gas.
- Duration: Continue the fermentation for an extended period (e.g., 100-200 hours) until maximum product accumulation is achieved. A final titer of 18.6 g/L has been reported for *S. cerevisiae* under optimized fed-batch conditions.^{[1][2]}

Quantification of α -Bisabolene

Objective: To accurately quantify the amount of α -bisabolene produced.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)
- α -Bisabolene standard
- Organic solvent samples from the fermentation
- Internal standard (e.g., caryophyllene)

Protocol:

- Sample Preparation:
 - Centrifuge the collected organic solvent samples to separate any cells or aqueous phase.
 - Dilute the samples with a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the GC.
 - Add a known concentration of an internal standard.

- Standard Curve: Prepare a series of α -bisabolene standards of known concentrations and run them on the GC to generate a standard curve.
- GC Analysis:
 - Inject the prepared samples and standards into the GC.
 - Use an appropriate temperature program for the GC oven to separate α -bisabolene from other compounds.
 - Identify the α -bisabolene peak based on its retention time and mass spectrum (if using GC-MS) compared to the standard.
- Quantification: Calculate the concentration of α -bisabolene in the samples by comparing the peak area to the standard curve, normalized to the internal standard. Calculate the total titer based on the volume of the organic overlay and the fermentation broth.

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